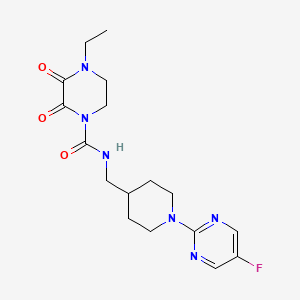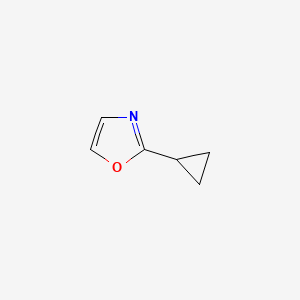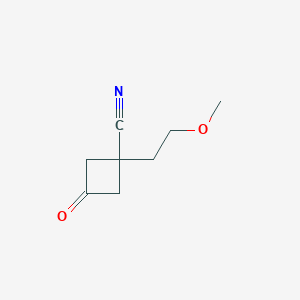
1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile, commonly known as MOC, is a chemical compound with the molecular formula C8H11NO2. It is a colorless liquid that is widely used in scientific research for its unique properties. MOC is a versatile compound that can be synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity A study by Černuchová et al. (2005) explores the utility of a related trifunctional reagent in synthesizing heterocycles with significant biological activities. The reaction with hydrazines and other dinitrogen nucleophiles leads to compounds displaying activity against bacteria, filamentous fungi, and tumour cells (Černuchová et al., 2005).
Cycloaddition Reactions Bull et al. (2001) describe the cycloaddition of steroidal acetates with 2-chloroacrylonitrile, yielding compounds that undergo alkali-mediated rearrangement. This study highlights the intricate chemical transformations possible with cyclobutane derivatives (Bull et al., 2001).
Spectroscopic Analysis The work by Jukić et al. (2010) on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile showcases the structural analysis and optical properties of pyridine derivatives, highlighting the potential for investigating electronic and photophysical properties of cyclobutane-related compounds (Jukić et al., 2010).
Photorearrangements and Silene Formation Leigh and Li (2003) demonstrate the photolysis of a phenylsilacyclobutane derivative, leading to isomeric products through intramolecular trapping. This study underscores the reactivity of cyclobutane derivatives under photochemical conditions (Leigh & Li, 2003).
Lewis Acid-Catalyzed Reactions Yao and Shi (2007) report on the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes. This highlights the versatility of cyclobutane derivatives in synthesizing complex molecular architectures (Yao & Shi, 2007).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXCDDCJWXIOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC(=O)C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

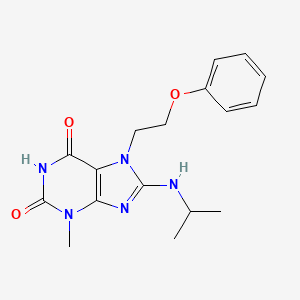
![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)
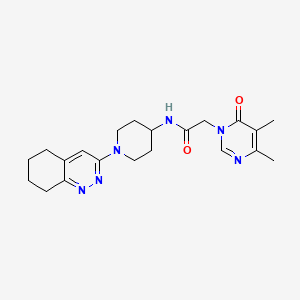
![2,8,10-trimethyl-N-phenethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2726387.png)
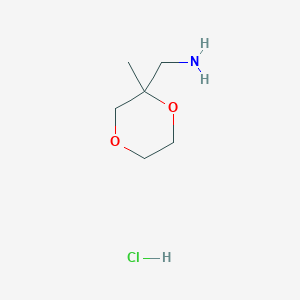
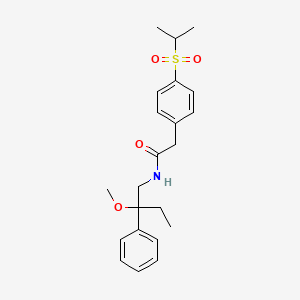
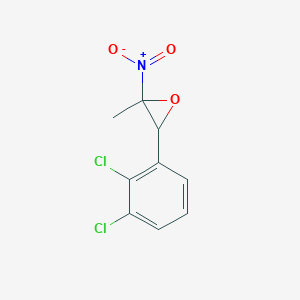
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2726392.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2726393.png)

![5-methyl-2,3-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2726395.png)
![2-chloro-N-[(3-cyanophenyl)methyl]acetamide](/img/structure/B2726399.png)
